molecular formula C29H34 B12809331 2,7-Diethynyl-9,9-dihexylfluorene

2,7-Diethynyl-9,9-dihexylfluorene

Cat. No.: B12809331
M. Wt: 382.6 g/mol
InChI Key: YWZACOPYIXYBNQ-UHFFFAOYSA-N
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Description

2,7-Diethynyl-9,9-dihexylfluorene is a fluorene derivative characterized by the presence of ethynyl groups at the 2 and 7 positions and hexyl groups at the 9 position. This compound is notable for its unique structural properties, which make it a valuable component in various scientific and industrial applications, particularly in the field of liquid crystals and organic electronics .

Preparation Methods

The synthesis of 2,7-Diethynyl-9,9-dihexylfluorene typically involves a multi-step process. One common method starts with the bromination of 9,9-dihexylfluorene to produce 2,7-dibromo-9,9-dihexylfluorene. This intermediate is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene, followed by deprotection to yield the final product . The reaction conditions often include the use of palladium catalysts and copper iodide in an inert atmosphere, such as nitrogen .

Chemical Reactions Analysis

2,7-Diethynyl-9,9-dihexylfluorene can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like organolithium or Grignard reagents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Diethynyl-9,9-dihexylfluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Diethynyl-9,9-dihexylfluorene exerts its effects is primarily related to its electronic and structural properties. The ethynyl groups contribute to the compound’s conjugation and electron delocalization, enhancing its photophysical properties. These features make it an effective component in light-emitting and light-absorbing applications . The molecular targets and pathways involved are typically related to its interaction with other organic molecules and materials in electronic devices.

Properties

Molecular Formula

C29H34

Molecular Weight

382.6 g/mol

IUPAC Name

2,7-diethynyl-9,9-dihexylfluorene

InChI

InChI=1S/C29H34/c1-5-9-11-13-19-29(20-14-12-10-6-2)27-21-23(7-3)15-17-25(27)26-18-16-24(8-4)22-28(26)29/h3-4,15-18,21-22H,5-6,9-14,19-20H2,1-2H3

InChI Key

YWZACOPYIXYBNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)C#C)C3=C1C=C(C=C3)C#C)CCCCCC

Origin of Product

United States

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